molecular formula C21H40O2 B107427 Octadecyl acrylate CAS No. 4813-57-4

Octadecyl acrylate

Cat. No. B107427
CAS RN: 4813-57-4
M. Wt: 324.5 g/mol
InChI Key: FSAJWMJJORKPKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07976921B2

Procedure details

To a 1 L flask equipped with a stirrer, a nitrogen introducing tube, a thermometer and a condenser, 50 g of stearyl acrylate, 49 g of n-butylacrylate, 1 g of hydroxyethyl acrylate, 0.89 g of AIBN, 100 mL of toluene and 100 mL of ethyl acetate were added and subjected to polymerization reaction in a stream of nitrogen at 70° C. for 12 hr, to obtain a copolymer of stearyl acrylate, n-butyl acrylate and hydroxyacrylate (hereinafter sometimes referred to “PSABAHEA”. The resulting PSABAHEA had a weight average molecular weight of 170,000.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])(=[O:4])[CH:2]=[CH2:3].[CH2:24]([O:28][C:29](=[O:32])[CH:30]=[CH2:31])[CH2:25][CH2:26][CH3:27].[C:33]([O:37]CCO)(=[O:36])[CH:34]=[CH2:35].CC(N=NC(C#N)(C)C)(C#N)C>C(OCC)(=O)C.C1(C)C=CC=CC=1>[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])(=[O:4])[CH:2]=[CH2:3].[C:29]([O:28][CH2:24][CH2:25][CH2:26][CH3:27])(=[O:32])[CH:30]=[CH2:31].[OH:4][C:34](=[CH2:35])[C:33]([O-:37])=[O:36]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C=C)(=O)OCCCCCCCCCCCCCCCCCC
Name
Quantity
49 g
Type
reactant
Smiles
C(CCC)OC(C=C)=O
Name
Quantity
1 g
Type
reactant
Smiles
C(C=C)(=O)OCCO
Name
Quantity
0.89 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1 L flask equipped with a stirrer, a nitrogen introducing tube
CUSTOM
Type
CUSTOM
Details
subjected to polymerization reaction in a stream of nitrogen at 70° C. for 12 hr
Duration
12 h

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCCCCCCCCCCCCCCCCCC
Name
Type
product
Smiles
C(C=C)(=O)OCCCC
Name
Type
product
Smiles
OC(C(=O)[O-])=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.